molecular formula C30H51NO B3025735 (3beta)-28-Amino-lup-20(29)-en-3-ol CAS No. 25613-16-5

(3beta)-28-Amino-lup-20(29)-en-3-ol

Cat. No.: B3025735
CAS No.: 25613-16-5
M. Wt: 441.7 g/mol
InChI Key: VAQPCQKUNFHPAG-ROUWMTJPSA-N
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Description

The Lupane (B1675458) Scaffold in Natural Products Chemistry and Drug Discovery

The lupane scaffold is a defining feature of a major class of pentacyclic triterpenoids. nih.govnih.gov This complex carbon framework, consisting of four six-membered rings and one five-membered ring, is a product of the intricate cyclization of squalene (B77637) oxide in plants. mdpi.comglobalsciencebooks.info Natural products possessing this scaffold are considered "privileged structures" in drug discovery, meaning they are molecular frameworks that are more likely to bind to biological targets and exhibit drug-like properties. nih.gov Their inherent three-dimensional complexity and stereochemical richness provide a unique starting point for the design of novel therapeutic agents. rsc.org

Overview of Biological Activities Associated with Lupane Triterpenoids

Lupane triterpenoids, such as the well-studied betulin (B1666924) and betulinic acid, exhibit a broad spectrum of biological activities. nih.govnih.gov These include anti-inflammatory, antiviral, antibacterial, and notably, anticancer properties. thescipub.commdpi.com For instance, betulinic acid has shown promise as an antitumor agent. nih.gov The diverse bioactivities of these natural compounds have spurred extensive research into their mechanisms of action and potential therapeutic applications. nih.govglobalsciencebooks.info

Rationale for Chemical Modification of Lupane Triterpenoids to Enhance Bioavailability and Efficacy

Despite their promising biological profiles, naturally occurring lupane triterpenoids often face limitations such as poor solubility and low bioavailability, which can hinder their therapeutic potential. nih.govnih.govresearchgate.net To overcome these drawbacks, researchers have focused on the chemical modification of the lupane scaffold. nih.govnih.gov These modifications aim to improve the pharmacokinetic and pharmacodynamic properties of the parent compounds, ultimately enhancing their efficacy and making them more suitable for clinical development. nih.govrsc.org Strategies often involve the introduction of various functional groups to increase water solubility and improve interactions with biological targets. nih.govresearchgate.net

Emergence of Amino-Substituted Lupane Triterpenoids as a Promising Class of Bioactive Agents

The introduction of amino groups into the lupane scaffold has emerged as a particularly promising strategy in the quest for more potent and effective therapeutic agents. nih.gov These amino-substituted derivatives often exhibit enhanced biological activity compared to their parent compounds. The presence of the amino group can significantly alter the molecule's polarity, charge distribution, and ability to form hydrogen bonds, all of which can lead to improved interactions with biological targets and better pharmacokinetic profiles. researchgate.netnih.gov Research has shown that amino-lupane derivatives can possess potent cytotoxic activities against various cancer cell lines. nih.gov

Specific Context of (3β)-28-Amino-lup-20(29)-en-3-ol within the Landscape of Amino-Lupane Research

(3β)-28-Amino-lup-20(29)-en-3-ol is a specific amino-substituted lupane triterpenoid (B12794562) that has garnered interest within the scientific community. This compound is a derivative of betulin, where the primary hydroxyl group at the C-28 position is replaced by an amino group. This targeted modification is part of a broader effort to explore how the introduction of nitrogen-containing functional groups at specific positions on the lupane skeleton can modulate biological activity. nih.gov The synthesis and biological evaluation of this and related amino-lupane derivatives are crucial steps in understanding their structure-activity relationships and identifying lead compounds for further drug development. nih.gov

Properties

IUPAC Name

(1R,3aS,5aR,5bR,7aR,9S,11aR,11bR,13aR,13bR)-3a-(aminomethyl)-5a,5b,8,8,11a-pentamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysen-9-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H51NO/c1-19(2)20-10-15-30(18-31)17-16-28(6)21(25(20)30)8-9-23-27(5)13-12-24(32)26(3,4)22(27)11-14-29(23,28)7/h20-25,32H,1,8-18,31H2,2-7H3/t20-,21+,22-,23+,24-,25+,27-,28+,29+,30+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAQPCQKUNFHPAG-ROUWMTJPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)C1CCC2(C1C3CCC4C5(CCC(C(C5CCC4(C3(CC2)C)C)(C)C)O)C)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=C)[C@@H]1CC[C@]2([C@H]1[C@H]3CC[C@@H]4[C@]5(CC[C@@H](C([C@@H]5CC[C@]4([C@@]3(CC2)C)C)(C)C)O)C)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H51NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Elucidation of Molecular Mechanisms of Action for 3β 28 Amino Lup 20 29 En 3 Ol and Bioactive Amino Lupane Derivatives

Investigation of Cellular Targets and Signaling Pathways

The biological activities of amino-lupane derivatives are rooted in their ability to interact with and modulate various cellular components, leading to downstream effects on signaling cascades.

Modulation of Intracellular Signaling Molecules and Transcription Factors

Amino-lupane derivatives have been shown to exert multi-target antiproliferative activity, which is associated with the induction of oxidative stress and alterations in chromatin structure. nih.gov This suggests a broad-spectrum influence on the intracellular environment.

One of the key pathways identified is the nuclear factor-kappaB (NF-κB) signaling pathway. For instance, 3α-hydroxy-lup-20(29)-en-23, 28-dioic acid (HLEDA), a lupane-type triterpene, has been demonstrated to decrease the activation of NF-κB by preventing the degradation and phosphorylation of its inhibitor, IκBα. nih.gov This inhibition of the NF-κB pathway leads to a reduction in the expression of pro-inflammatory cytokines, highlighting a mechanism for the anti-inflammatory properties of these compounds. nih.gov

Furthermore, changes in the intracellular concentrations of polyamines and amino acids have been observed during apoptosis induced by related compounds. A notable decrease in the level of putrescine, a polyamine, has been identified as an early marker for apoptosis. nih.gov

Enzyme Inhibition Studies (e.g., α-glucosidase, acetylcholinesterase, butyrylcholinesterase)

Amino-lupane derivatives have been a significant focus of enzyme inhibition studies, demonstrating potential therapeutic applications.

α-Glucosidase Inhibition: Several amino-lupane derivatives have been identified as potent inhibitors of α-glucosidase, an enzyme crucial for carbohydrate digestion. Inhibition of this enzyme is a therapeutic strategy for managing type II diabetes. mdpi.comnih.gov Notably, a C28-conjugate of betulonic acid with triethylenetetramine (B94423) and C3,C28-bis-aminopropoxy-betulin have been identified as potent micromolar inhibitors of yeast α-glucosidase. nih.govmdpi.com These compounds were also found to inhibit the α-glucosidase of the rat liver endoplasmic reticulum, which may help in suppressing tumor invasiveness and neovascularization. nih.govmdpi.com One derivative, 3-Deoxy-3a-homo-3a-aza-28-cinnamoyloxy-20(29)-lupene, showed activity 60-fold higher than the commercial drug acarbose. nih.gov

Cholinesterase Inhibition: Derivatives of lupane (B1675458) have also been evaluated for their inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes that are key targets in the management of Alzheimer's disease. nih.govnih.gov While many derivatives show moderate activity, some exhibit high potency and selectivity. nih.gov For example, (3β, 20R)-3-acetyloxy-20-amino-30-norlupan-28-oate was found to be a highly potent and selective inhibitor of BChE with a Ki value of 0.01 ± 0.003 μM. nih.gov Another study identified 3,16,30-trioxolup-20(29)-ene as a selective inhibitor of BChE. nih.gov Kinetic studies have revealed that some of these derivatives act as mixed-type inhibitors. nih.govmdpi.com

DerivativeTarget EnzymeActivity (IC50/Ki)Reference
Betulonic acid C28-conjugate with triethylenetetramineα-glucosidasePotent micromolar inhibitor mdpi.com, nih.gov
C3,C28-bis-aminopropoxy-betulinα-glucosidasePotent micromolar inhibitor mdpi.com, nih.gov
3-Deoxy-3a-homo-3a-aza-28-cinnamoyloxy-20(29)-lupeneα-glucosidaseIC50: 6.67 µM nih.gov
3,16,30-trioxolup-20(29)-eneButyrylcholinesteraseIC50: 21.5 μM nih.gov
(3β, 20R)-3-acetyloxy-20-amino-30-norlupan-28-oateButyrylcholinesteraseKi: 0.01 ± 0.003 μM nih.gov
Methyl 2-cyano-3,4-seco-dibromo-derivative of betulinic acidAcetylcholinesteraseKi: 0.18 μM nih.gov
Methyl 2-cyano-3,4-seco-diazido-derivative of betulinic acidAcetylcholinesteraseKi: 0.21 μM nih.gov

Receptor Binding and Ligand Interaction Profiling

The interaction of amino-lupane derivatives with their target enzymes often involves specific binding within the active site. Molecular docking studies have provided insights into these interactions. For instance, the inhibition of cholinesterases by lupane derivatives has been modeled to understand the structure-activity relationships. nih.gov These models show that the derivatives can successfully fit into the active site of the enzyme, and key interactions, such as those with specific amino acid residues, are responsible for their inhibitory effects. researchgate.net The development of pharmacophore-based screening has also aided in identifying potent and selective inhibitors of enzymes like butyrylcholinesterase. nih.gov

Analysis of Cellular Processes Modulated by Amino-Lupane Derivatives

The modulation of cellular targets by amino-lupane derivatives translates into significant effects on fundamental cellular processes, particularly those involved in cell death and motility.

Apoptosis Induction Pathways (e.g., caspase activation, nuclear morphological changes)

A significant body of research points to the ability of lupane derivatives to induce apoptosis, or programmed cell death, in cancer cells. This is a key mechanism behind their cytotoxic activity.

Studies have shown that lupane triterpenes can induce apoptosis, which is characterized by distinct nuclear morphological changes. nih.gov These changes include chromatin condensation and nuclear fragmentation, which are hallmarks of apoptotic cell death. nih.gov The induction of apoptosis by these compounds is often mediated through the activation of caspases, which are a family of proteases that execute the apoptotic program.

Mitochondria-targeted derivatives of betulin (B1666924) and betulinic acid have been shown to be more cytotoxic to cancer cells than to normal cells. nih.gov The proposed mechanism involves the mitochondrial apoptotic pathway, which is triggered by the production of reactive oxygen species (ROS) and a decrease in the mitochondrial membrane potential. nih.gov Furthermore, compounds such as Lup-20(29)-ene-3beta,28-diol have been reported to activate caspase-3, a key executioner caspase in the apoptotic cascade. The cytotoxic effects of Lup-28-al-20(29)-en-3-one have also been linked to the induction of apoptosis in leukemia cells. nih.gov

Compound/DerivativeCellular ProcessKey FindingsReference
Mitochondria-targeted betulin/betulinic acid derivativesApoptosisInduction of mitochondrial apoptotic pathway, ROS production, decreased MMP nih.gov
Lup-20(29)-ene-3beta,28-diolApoptosisActivation of caspase-3
Lup-28-al-20(29)-en-3-oneApoptosisInduction of apoptosis in leukemia cells, nuclear morphological changes nih.gov
Sodium 5,6-benzylidene-L-ascorbateApoptosisChromatin condensation, nuclear fragmentation nih.gov

Inhibition of Cell Motility, Migration, and Invasion

Beyond inducing cell death, amino-lupane derivatives have demonstrated the ability to inhibit processes that are crucial for cancer metastasis, such as cell motility, migration, and invasion.

Research has indicated that certain α-glucosidase inhibitors derived from lupane can suppress tumor invasiveness, which is a critical step in the metastatic cascade. nih.govmdpi.com Furthermore, mitochondria-targeted derivatives of betulin have been shown to significantly inhibit cancer cell proliferation and migration in in vivo models. nih.gov The amino-terminal fragment (ATF) of urokinase, which has structural similarities to domains found in some bioactive molecules, has been shown to inhibit tumor cell invasion both in vitro and in vivo. nih.gov

Preclinical Efficacy Studies of 3β 28 Amino Lup 20 29 En 3 Ol and Bioactive Amino Lupane Analogues

Antineoplastic and Antiproliferative Activities

Lupane-type triterpenes have demonstrated a notable capacity to modulate various signaling pathways associated with cancer development and progression, including those involved in proliferation and apoptosis. nih.govnih.gov

Cytotoxicity against Diverse Human Cancer Cell Lines

A significant body of research has been dedicated to evaluating the cytotoxic effects of lupane (B1675458) derivatives against a wide array of human cancer cell lines.

One area of focus has been on derivatives of betulin (B1666924), a parent compound for many amino-lupane analogues. For instance, glycoconjugates of betulin have been tested against human colorectal carcinoma (HCT 116) and breast adenocarcinoma (MCF-7) cell lines. mdpi.com While some of these derivatives showed dose-dependent growth inhibition, their cytotoxicity was generally noted to be lower than that of the parent betulin. mdpi.com

Another related compound, Lup-28-al-20(29)-en-3-one, has shown marked inhibitory effects on the growth of three human leukemia cell lines, demonstrating a greater potency against these cells compared to other cancer types and normal lung fibroblasts. nih.gov The cytotoxic profile of this compound was also strong against three lung cancer cell lines, while its effects on osteosarcoma, breast cancer, and urinary bladder cancer cells were found to be weak. nih.gov The mechanism of action for this compound in leukemia cells was determined to be the induction of apoptosis. nih.gov

Furthermore, a series of A-ring azepano- and 3-amino-3,4-seco-derivatives of betulin and other triterpenic acids were evaluated for their cytotoxic activity. Several of these compounds exhibited growth inhibitory activity at submicromolar concentrations against a panel of 60 cancer cell lines, with particular selectivity towards leukemia, colon cancer, and ovarian cancer cell lines. nih.gov

A structurally similar amino-lupane derivative, (3beta)-17-(2-Aminoethyl)-28-norlup-20(29)-en-3-ol, has been reported to exhibit selective cytotoxic effects against certain cancer cell lines, including leukemia cells, with its mechanism believed to involve the induction of apoptosis.

The table below summarizes the cytotoxic activities of selected lupane analogues against various cancer cell lines.

Compound/DerivativeCancer Cell Line(s)Observed Effect
Betulin GlycoconjugatesHCT 116 (Colorectal), MCF-7 (Breast)Dose-dependent growth inhibition. mdpi.com
Lup-28-al-20(29)-en-3-oneLeukemia, Lung CancerMarked inhibition of cell growth via apoptosis. nih.gov
A-ring azepano- and 3-amino-3,4-seco-derivativesLeukemia, Colon, OvarianSubmicromolar growth inhibitory concentrations. nih.gov
(3beta)-17-(2-Aminoethyl)-28-norlup-20(29)-en-3-olLeukemiaSelective cytotoxic effects.

Anti-Metastatic and Anti-Invasion Potential in Cellular Models

The potential of lupane-type triterpenes to inhibit cancer cell metastasis and invasion is a critical area of preclinical investigation.

Studies on lupeol (B1675499), the parent alcohol of (3β)-28-Amino-lup-20(29)-en-3-ol, have provided insights into these anti-metastatic properties. In a study utilizing the human lung adenocarcinoma cell line A549 as an in-vitro model for non-small cell lung cancer, lupeol demonstrated a capacity to decrease cell migration. ijpsr.com This anti-metastatic potential was further linked to the downregulation of anti-apoptotic genes such as BcL-2 and Bcl-xL, suggesting that the induction of apoptosis by lupeol contributes to its ability to hinder cell migration. ijpsr.com The presence of apoptotic bodies and membrane blebbing in lupeol-treated cells confirmed its apoptotic potential. ijpsr.com

The broader class of lupane-type triterpenes is known to modulate signaling pathways that are crucial for cell proliferation and death, processes that are dysregulated during metastasis. nih.gov

Efficacy in Murine Xenograft Models and Other Animal Cancer Models

While in vitro studies provide valuable initial data, the evaluation of these compounds in animal cancer models is essential to determine their potential in a more complex biological system.

The successful translation of findings from animal tumor models to clinical applications remains a challenge, with traditional xenotransplantation models using in vitro cell lines having limitations in fully replicating the tumor microenvironment. nih.gov However, in situ tumor models, which more closely mimic the natural environment of the primary tumor, are crucial for investigating malignant progression, including local invasion and metastasis, and for the development of new therapeutic agents. nih.gov

Antiviral Activities

In addition to their anticancer properties, lupane triterpenoids and their derivatives have been investigated for their antiviral efficacy against a range of viruses. nih.gov

Anti-Influenza Virus (Type A) Studies

A series of lupane-based triterpenoids with a 3β-amino group have been synthesized and evaluated for their antiviral activity against the influenza A(H1N1) virus. nih.gov Among these, 3β-amino-28-oxoallobetulin was identified as a particularly active compound, exhibiting an IC50 of 2.6 μg/ml and a selectivity index of 10. nih.gov

Further research into A-seco modified derivatives of lupane triterpenoids has also shown inhibitory activity against the Flu A/Puerto Rico/8/34 (H1N1) strain. researchgate.net Specifically, an isoxazole (B147169) derivative of 28-oxo-allobetulone demonstrated high inhibitory activity with an IC50 of 7.3 μM and a selectivity index of 86. researchgate.net These compounds appeared to be most effective during the early stages of the viral cycle. researchgate.net

Other Antiviral Efficacy Studies (e.g., anti-HIV activity in a broader lupane context)

The antiviral activity of triterpenoids extends to other significant human pathogens, including the human immunodeficiency virus (HIV). nih.gov Betulinic acid, a lupane-type triterpene closely related to the parent structures of the amino-lupane analogues, has been identified as having anti-HIV activity. pharmacompass.com

The antiviral mechanisms of triterpenoids are varied and can include preventing viral adsorption and invasion into host cells, as well as inhibiting viral replication after infection. nih.gov This broad range of antiviral action highlights the potential of lupane-type compounds as a source for the development of new antiviral agents. nih.gov

Anti-Inflammatory Properties in Preclinical Models (e.g., TPA-induced mouse ear edema)

The 12-O-tetradecanoylphorbol-13-acetate (TPA)-induced mouse ear edema model is a standard and widely used short-term assay to evaluate the acute anti-inflammatory potential of novel compounds. researchgate.netnih.gov The lupane skeleton itself is known to be a promising scaffold for anti-inflammatory agents. nih.govnih.gov Building on this, researchers have explored how modifications, including the introduction of nitrogen-containing moieties, can modulate this activity.

In one study, hybrid compounds containing a betulonic acid carboxamide fragment linked to an arylpyrimidine ring were synthesized and evaluated. nih.gov Betulonic acid is a key lupane-type triterpenoid (B12794562). In models of acute inflammation, conjugates featuring a 4-fluorophenyl substituent on the pyrimidine (B1678525) ring demonstrated significant anti-inflammatory effects. nih.gov Furthermore, derivatives with a 4-bromophenyl group on the pyrimidine ring showed selective activity in a model of immunogenic inflammation induced by concanavalin-A. nih.gov These findings underscore that complex amide and heterocyclic derivatives of the lupane skeleton are promising candidates for development as anti-inflammatory agents. The study highlighted that a methoxycarbonyl substituted ethane (B1197151) linker between the triterpenoid and pyrimidine fragments significantly impacted the anti-inflammatory activity in the in vivo models. nih.gov

Anti-Inflammatory Activity of Betulonic Acid-Pyrimidine Conjugates
Compound TypeSubstituentInflammation ModelObserved ActivityReference
Betulonic acid amide-arylpyrimidine4-FluorophenylAcute inflammationSignificant and selective activity nih.gov
Betulonic acid amide-arylpyrimidine4-BromophenylImmunogenic inflammation (Concanavalin-A)Selective activity nih.gov

Antidiabetic Activities (e.g., α-glucosidase inhibition)

Inhibitors of α-glucosidase, an enzyme that breaks down complex carbohydrates into absorbable monosaccharides, are an established therapeutic strategy for managing type 2 diabetes by controlling post-meal blood glucose levels. nih.govgoogle.com A variety of synthetic lupane triterpenoid derivatives, including several nitrogen-containing analogues, have been investigated for their potent inhibitory activity against α-glucosidase. nih.gov

One study revealed that a series of amino-triterpenoids were potent micromolar inhibitors of yeast α-glucosidase. nih.gov Notably, a C28-conjugate of betulonic acid with triethylenetetramine (B94423) and C3,C28-bis-aminopropoxy-betulin were identified as powerful inhibitors. nih.gov In a separate investigation of various lupane, oleanane (B1240867), and ursane (B1242777) derivatives, an amino-lupane analogue, 3-Deoxy-3a-homo-3a-aza-28-cinnamoyloxy-20(29)-lupene, demonstrated exceptionally strong in vitro inhibitory activity towards α-glucosidase, with an IC₅₀ value of 6.67 µM. nih.gov This potency was reported to be approximately 60-fold greater than that of acarbose, a commercially available antidiabetic drug. nih.gov

α-Glucosidase Inhibitory Activity of Amino-Lupane Analogues
CompoundActivity (IC₅₀)ComparisonReference
3-Deoxy-3a-homo-3a-aza-28-cinnamoyloxy-20(29)-lupene6.67 µM~60x more active than Acarbose nih.gov
Betulonic acid C28-conjugate with triethylenetetraminePotent micromolar inhibitorN/A nih.gov
C3,C28-bis-aminopropoxy-betulinPotent micromolar inhibitorN/A nih.gov

Antiparasitic Activities (e.g., against Leishmania donovani)

Leishmaniasis, caused by protozoan parasites of the genus Leishmania, remains a significant global health problem, and the need for new, safer, and more effective drugs is urgent. frontiersin.orgnih.gov The lupane triterpenoid betulinic acid and its derivatives have emerged as a promising class of compounds with significant antiparasitic activity. encyclopedia.pub Chemical modifications of the lupane skeleton, particularly at positions C-3 and C-28, have been shown to enhance the anti-leishmanial effect. nih.govencyclopedia.pub

While betulinic acid itself has modest activity, its derivative, dihydrobetulinic acid, was found to be significantly more potent against Leishmania donovani, the causative agent of visceral leishmaniasis. encyclopedia.pub It exhibited IC₅₀ values of 2.6 µM against the promastigote (insect) stage and 4.1 µM against the clinically relevant amastigote (intracellular) stage of the parasite. encyclopedia.pub Another study focusing on Leishmania amazonensis identified simple and heterocyclic betulin derivatives as highly active, with some compounds reducing parasite growth to less than 5%. nih.gov A derivative of betulinic acid, designated BA5, was effective against several Leishmania species, inhibiting L. amazonensis promastigotes with an IC₅₀ of 4.5 µM. frontiersin.orgnih.gov These studies highlight the potential of the lupane scaffold as a starting point for developing novel treatments for leishmaniasis. nih.govhelsinki.fi

Anti-Leishmanial Activity of Lupane Analogues
CompoundParasite SpeciesParasite StageActivity (IC₅₀)Reference
Dihydrobetulinic acidL. donovaniPromastigote2.6 µM encyclopedia.pub
Dihydrobetulinic acidL. donovaniAmastigote4.1 µM encyclopedia.pub
BA5 (Betulinic acid derivative)L. amazonensisPromastigote4.5 µM frontiersin.orgnih.gov

Neuroprotective and Cholinesterase Inhibitory Effects

The inhibition of cholinesterase enzymes, particularly acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), is a primary therapeutic strategy for managing the symptoms of Alzheimer's disease. sciforum.netnih.gov This approach aims to increase the levels of the neurotransmitter acetylcholine (B1216132) in the brain. sciforum.net The versatile lupane scaffold has been explored for the development of new cholinesterase inhibitors, with nitrogen-containing derivatives showing particular promise. nih.govresearchgate.net

A study investigating a series of semisynthetic nitrogen-containing triterpenoids found that an indole-3-acetyl derivative of lupane was an excellent and selective inhibitor of AChE, acting as a mixed-type inhibitor with a Ki value of 0.41 µM. researchgate.net Another significant finding came from the evaluation of A-seco-triterpenoids, where lupane derivatives containing azido (B1232118) (N₃) groups exhibited the most potent inhibitory activity against AChE. nih.gov Specifically, a methyl 2-cyano-3,4-seco-diazido-derivative of betulinic acid was identified as a mixed-type inhibitor with a Ki value of 0.21 µM. nih.gov Furthermore, other research has shown that various oxidized analogues of the lupane triterpenoid calenduladiol (B1668229) are promising lead compounds as selective BChE inhibitors. sciforum.net

Cholinesterase Inhibitory Activity of Amino-Lupane Analogues
Compound TypeEnzyme TargetActivity (Ki)Inhibition TypeReference
Indole-3-acetyl lupane derivativeAChE0.41 µMMixed researchgate.net
Methyl 2-cyano-3,4-seco-diazido-betulinateAChE0.21 µMMixed nih.gov
Oxidized calenduladiol analoguesBChEPromising leader compoundsN/A sciforum.net

Future Directions and Therapeutic Perspectives for Amino Lupane Triterpenoids

Development of Novel Synthetic Routes and Derivatization Strategies for Enhanced Selectivity and Potency

The inherent low bioavailability and high hydrophobicity of naturally occurring lupane (B1675458) triterpenoids like betulin (B1666924) and betulinic acid limit their therapeutic application. researchgate.net Consequently, the development of novel synthetic routes and derivatization strategies is a key focus of current research.

Synthetic Approaches:

The semi-synthesis of amino-lupane derivatives often starts from readily available precursors like betulin, which can be extracted from birch bark. The synthesis of (3beta)-28-Amino-lup-20(29)-en-3-ol, for instance, involves the transformation of the C-28 carboxyl or hydroxyl group of a precursor like betulinic acid or betulin into an amino group.

Derivatization for Improved Properties:

Researchers are actively exploring various derivatization strategies to enhance the selectivity and potency of amino-lupane triterpenoids. These strategies include:

Amide and Carbamate Formation: The synthesis of amide and N-acylheterocyclic derivatives of betulin and betulinic acid has been shown to yield compounds with improved cytotoxic profiles compared to the parent molecules. researchgate.netscispace.com

Introduction of Heterocyclic Moieties: The incorporation of heterocyclic rings, such as 1,2-azoles, has been investigated to create novel lupane derivatives with potential biological activities. researchgate.net

Conjugation with Other Molecules: Creating hybrid molecules by linking lupane triterpenoids with other pharmacologically active structures, such as amino acids or arylpyrimidines, can lead to compounds with synergistic effects and improved bioactivity. scispace.comnih.govresearchgate.net For example, conjugates of betulonic acid with arylpyrimidines have demonstrated significant anti-inflammatory activity. nih.govresearchgate.net

Derivative TypeStarting MaterialKey ReactionPotential AdvantageReference
Amide DerivativesBetulinic acidAmidificationEnhanced cytotoxicity researchgate.netscispace.com
Carbamate DerivativesBetulin, Betulinic acidCarbamoylationImproved cytotoxic profile researchgate.net
Heterocyclic Hybrids (e.g., 1,2-azoles)Lupane aldehydesCyclocondensationNovel biological activities researchgate.net
Amino Acid Conjugates24-nor-3-oxo-20(29)-lupen-28-oic acidAmidificationPotential for synergistic effects scispace.com
Arylpyrimidine ConjugatesBetulonic acidCross-coupling and cyclocondensationSignificant anti-inflammatory activity nih.govresearchgate.net

Advanced Mechanistic Dissection and Identification of Unexplored Molecular Targets

A deeper understanding of the molecular mechanisms underlying the biological activities of amino-lupane triterpenoids is crucial for their rational development as therapeutic agents. While some targets have been identified, further investigation is needed to uncover the full spectrum of their interactions within the cell.

Known Mechanisms of Action:

Lupane triterpenoids, the parent compounds of amino-lupanes, are known to exert their effects through various pathways:

Induction of Apoptosis: They can trigger programmed cell death in cancer cells through the mitochondrial pathway, involving the modulation of pro-apoptotic and anti-apoptotic proteins like Bax and Bcl-2. nih.gov

Anti-inflammatory Effects: Inhibition of enzymes like cyclooxygenase and lipoxygenase, which are involved in the production of pro-inflammatory mediators, is a key anti-inflammatory mechanism.

Modulation of Signaling Pathways: Lupane-type triterpenes have been shown to modulate multiple cancer-related signaling pathways, including NF-κB, Wnt/β-catenin, and PI3K/Akt. nih.gov

Future Research Directions:

Future research should focus on identifying novel molecular targets and further elucidating the complex signaling networks affected by amino-lupane derivatives. Techniques such as molecular docking can be employed to predict binding affinities to various proteins and guide experimental validation. nih.govnih.gov For example, molecular docking studies have suggested that certain lupane derivatives may bind to proteins like Bcl-2 and EGFR. nih.gov

Optimization of Pharmacokinetic Profiles and Bioavailability through Innovative Chemical Modifications

A significant hurdle in the clinical translation of lupane triterpenoids is their poor pharmacokinetic properties, including low solubility and bioavailability. researchgate.netnih.gov Innovative chemical modifications are being explored to address these challenges.

Strategies for Pharmacokinetic Optimization:

Introduction of Polar Groups: The incorporation of hydrophilic functional groups, such as amino groups, is a primary strategy to increase the solubility of the hydrophobic lupane scaffold. researchgate.net

Prodrug Approaches: The synthesis of prodrugs, which are converted to the active compound in vivo, can improve bioavailability. nih.gov

Formulation Strategies: The development of advanced drug delivery systems, such as nanoparticles or liposomes, can also enhance the solubility and targeted delivery of these compounds.

Recent studies on betulinic acid derivatives have shown that modifications at the C-3 position can lead to compounds with high stability in human plasma and microsomes, although permeability may still be a challenge. nih.gov

Exploration of Synergistic Effects in Combination Therapies with Established Therapeutic Agents

The potential of amino-lupane triterpenoids to act synergistically with existing therapeutic agents is a promising area of investigation. Combining these compounds with conventional drugs could enhance therapeutic efficacy, reduce required dosages, and overcome drug resistance.

Potential Combinations:

Chemotherapy: Combining amino-lupane derivatives with standard chemotherapeutic agents could potentiate their anticancer effects. The ability of some lupane derivatives to show activity against drug-resistant cancer cell lines makes them particularly interesting candidates for such combinations. nih.gov

Anti-inflammatory Drugs: In the context of inflammatory diseases, co-administration with other anti-inflammatory drugs could lead to a more potent and broader-spectrum therapeutic effect.

Further preclinical and clinical studies are needed to systematically evaluate the efficacy and safety of these combination therapies.

Application of Chemoinformatics, Artificial Intelligence, and Machine Learning in Rational Drug Design for Amino-Lupane Leads

Computational Approaches in Drug Design:

Virtual Screening: Chemoinformatics tools can be used to screen large libraries of virtual compounds to identify those with the highest predicted affinity for a specific biological target.

QSAR Modeling: Quantitative Structure-Activity Relationship (QSAR) models can predict the biological activity of novel derivatives based on their chemical structure, guiding the synthesis of more potent compounds. nih.gov

ADME-Tox Prediction: AI and machine learning algorithms can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME-Tox) properties of new chemical entities, helping to identify candidates with favorable drug-like properties early in the development process. researchgate.net

De Novo Design: Generative models in AI can design entirely new molecules with desired properties, opening up new avenues for the discovery of innovative amino-lupane derivatives. nih.gov

Potential for Repurposing Amino-Lupane Scaffolds for New Therapeutic Indications

The diverse biological activities of the lupane scaffold suggest that amino-lupane derivatives may have therapeutic potential beyond their initially explored applications. Drug repurposing, the identification of new uses for existing or investigational drugs, is a time- and cost-effective strategy for drug development.

Potential New Indications:

Given the known anti-inflammatory, antiviral, and antiparasitic properties of various lupane triterpenoids, amino-lupane derivatives could be investigated for a range of new therapeutic indications, including: thescipub.comnih.govresearchgate.net

Infectious Diseases: Their potential as antimicrobial or antiviral agents warrants further exploration.

Neurodegenerative Diseases: The anti-inflammatory properties of these compounds could be beneficial in the context of neuroinflammation, which is implicated in several neurodegenerative disorders.

Metabolic Disorders: Some studies have suggested that triterpenoids may have beneficial effects on metabolic parameters.

Systematic screening of amino-lupane libraries against a wide range of biological targets and disease models will be essential to uncover their full therapeutic potential and identify new opportunities for drug repurposing.

Q & A

Q. Methodological Notes

  • Contradiction Management : Cross-validate NMR assignments with 2D techniques (COSY, HSQC) to resolve stereochemical ambiguities .
  • Biological Replicates : Perform triplicate assays with positive controls (e.g., amoxicillin for antibacterial tests) to ensure reproducibility .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.